molecular formula C17H20ClNO2 B1385549 N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline CAS No. 1040683-68-8

N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline

Cat. No.: B1385549
CAS No.: 1040683-68-8
M. Wt: 305.8 g/mol
InChI Key: HIXFOYVKNQYONE-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline is a synthetic aromatic amine characterized by a phenoxyethyl backbone substituted with a chlorine atom at the 2-position of the phenyl ring and a propoxy group at the 3-position of the aniline moiety. Its structural features—such as the electron-withdrawing chlorine atom and the flexible propoxy chain—suggest possible interactions with biological targets, though further empirical validation is required.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-2-11-20-15-7-5-6-14(13-15)19-10-12-21-17-9-4-3-8-16(17)18/h3-9,13,19H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXFOYVKNQYONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-propoxyaniline under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic applications, such as its role as an intermediate in the synthesis of pharmaceutical compounds, is ongoing.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline (CAS 1040683-74-6)

  • Structural Difference: The phenoxy group here is substituted with a methoxy (-OCH₃) group at the 4-position instead of chlorine at the 2-position.
  • Implications: Methoxy groups are electron-donating, which may enhance the compound’s solubility in nonpolar environments compared to the electron-withdrawing chlorine substituent. This substitution could alter receptor-binding affinity in medicinal applications .

b) N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040685-95-7)

  • Structural Difference: Features a 4-chloro-3,5-dimethylphenoxy group and a phenoxyethoxy chain on the aniline.

Variations in the Alkyl Chain

a) N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-77-4)

  • Structural Difference: Utilizes a propyl chain instead of ethyl in the phenoxy-alkyl linker and a 3-phenylpropoxy group on the aniline.
  • Implications: The longer propyl chain and bulky phenylpropoxy substituent could reduce membrane permeability but enhance selectivity for hydrophobic binding pockets. Notably, this compound is listed as discontinued, suggesting challenges in synthesis or application .

b) N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-63-2)

  • Structural Difference: Incorporates a methyl group at the 2-position of the chlorophenoxy ring and a 4-(3-phenylpropoxy) substituent on the aniline.
  • Implications : The methyl group introduces steric effects, while the 4-position substitution on the aniline may alter electronic distribution compared to the 3-position in the target compound .

Comparative Data Table

Compound Name CAS Number Key Structural Features Potential Implications References
This compound Not listed 2-chlorophenoxyethyl, 3-propoxy aniline Medicinal chemistry applications (hypothetical)
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline 1040683-74-6 4-methoxyphenoxyethyl, 3-propoxy aniline Enhanced solubility, altered receptor interaction
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline 1040685-95-7 4-chloro-3,5-dimethylphenoxyethyl, 2-phenoxyethoxy aniline Increased lipophilicity, metabolic stability
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline 1040690-77-4 2-chlorophenoxypropyl, 3-phenylpropoxy aniline (discontinued) Reduced permeability, enhanced selectivity
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline 1040686-63-2 4-chloro-2-methylphenoxyethyl, 4-phenylpropoxy aniline Steric hindrance, positional isomer effects

Research Findings and Implications

  • In contrast, methoxy or methyl substituents in analogs may favor hydrophobic or π-π stacking interactions .
  • Chain Length and Flexibility : Ethyl linkers (as in the target compound) balance flexibility and steric bulk, whereas propyl chains (e.g., CAS 1040690-77-4) may hinder conformational adaptability, impacting binding kinetics .
  • Positional Isomerism : Substitution at the 3-position of the aniline (target compound) versus the 4-position (CAS 1040686-63-2) could significantly alter molecular dipole moments and binding orientations .

Biological Activity

N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenoxyethyl group : This moiety may enhance the compound's lipophilicity and facilitate cellular uptake.
  • Propoxy group : This substituent can influence the compound's reactivity and interaction with biological targets.
  • Aniline structure : This functional group is critical for biological activity, particularly in receptor interactions.

The molecular formula of this compound is C18H22ClNC_{18}H_{22}ClN, with a molecular weight of approximately 303.83 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and propoxy groups facilitate binding to these targets, leading to modulation of biological pathways. Initial findings suggest potential interactions with:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound have demonstrated promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines, particularly human breast cancer cells (MCF-7). The mechanism appears to involve:

  • Increased Reactive Oxygen Species (ROS) : Elevated ROS levels may lead to oxidative stress, triggering apoptotic pathways.
  • Activation of Caspase Pathways : The compound seems to activate caspases, which are crucial for the execution phase of apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential utility in treating bacterial infections.
  • Anticancer Mechanism Investigation :
    • A separate study focused on the anticancer properties, revealing that the compound induces apoptosis through oxidative stress mechanisms. The findings support further exploration into its use as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline
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